Heptyl 8-bromooctanoate

Description

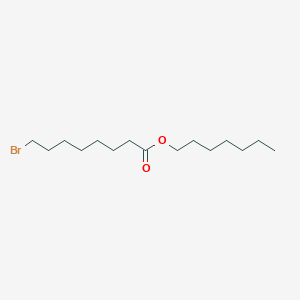

Structure

2D Structure

3D Structure

Properties

CAS No. |

612842-05-4 |

|---|---|

Molecular Formula |

C15H29BrO2 |

Molecular Weight |

321.29 g/mol |

IUPAC Name |

heptyl 8-bromooctanoate |

InChI |

InChI=1S/C15H29BrO2/c1-2-3-4-8-11-14-18-15(17)12-9-6-5-7-10-13-16/h2-14H2,1H3 |

InChI Key |

QJGJYFYVEUMSAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)CCCCCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

Heptyl 8-bromooctanoate chemical properties and specifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl 8-bromooctanoate is a halogenated fatty acid ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a terminal bromine atom and an ester group, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials for drug delivery systems. The presence of the bromine atom allows for various nucleophilic substitution and coupling reactions, while the heptyl ester moiety provides lipophilicity, which can be crucial for modulating the physicochemical properties of target compounds. This document provides an in-depth overview of the chemical properties, specifications, and relevant experimental considerations for this compound.

Chemical Properties and Specifications

While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and comparison with similar long-chain alkyl esters. The following table summarizes its key chemical identifiers and properties.

| Property | Value | Source/Method |

| CAS Number | 612842-05-4 | [1] |

| Molecular Formula | C₁₅H₂₉BrO₂ | [1] |

| Molecular Weight | 321.30 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Not experimentally determined; predicted to be > 200 °C at atmospheric pressure | Estimation based on structure |

| Density | Not experimentally determined; predicted to be ~1.1 g/cm³ | Estimation based on structure |

| Refractive Index | Not experimentally determined | |

| Purity | Typically >98% (as offered by suppliers) | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexane) and slightly soluble in polar solvents like DMSO. | Inferred from similar compounds |

Synthesis and Purification

Synthesis: Fischer Esterification

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 8-bromooctanoic acid with heptanol (B41253) under acidic catalysis.[2][3]

Reaction:

Detailed Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 8-bromooctanoic acid (1.0 eq), heptanol (1.5-3.0 eq to drive the equilibrium), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]

-

Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

Due to the non-polar nature of this compound, purification can be challenging.[4] The primary methods for purifying long-chain esters include:

-

Vacuum Distillation: This is an effective method for separating the product from non-volatile impurities and any remaining starting materials.

-

Column Chromatography: For higher purity, column chromatography on silica (B1680970) gel using a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) can be employed.[4]

-

Solid-Phase Extraction (SPE): For sample cleanup and removal of polar impurities, SPE with a suitable sorbent can be utilized.[4]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of this compound. The expected chemical shifts (in CDCl₃) are:

-

~4.05 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -).

-

~3.40 ppm (triplet): Protons on the carbon adjacent to the bromine atom (-CH₂ -Br).

-

~2.30 ppm (triplet): Protons on the carbon alpha to the carbonyl group (-CH₂ -COO-).

-

~1.85 ppm (multiplet): Protons on the carbon beta to the bromine atom (-CH₂ -CH₂-Br).

-

~1.62 ppm (multiplet): Protons on the carbon beta to the ester oxygen (-O-CH₂-CH₂ -).

-

~1.2-1.4 ppm (multiplet): Remaining methylene (B1212753) protons in the alkyl chains.

-

~0.90 ppm (triplet): Protons of the terminal methyl group of the heptyl chain (-CH₂-CH₃ ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of this compound and confirming its molecular weight.

-

Gas Chromatography: A suitable GC method would involve a non-polar capillary column (e.g., DB-5ms) with a temperature gradient to ensure good separation from any impurities.

-

Mass Spectrometry: Under electron ionization (EI), this compound is expected to exhibit a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) should be observable, showing the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio).[5] Common fragmentation pathways for bromoalkanes include the loss of a bromine radical ([M-Br]⁺) and cleavage of the alkyl chain.[5][6]

Safety and Handling

GHS Hazard Classification (based on Ethyl 8-bromooctanoate):

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[7][8]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7][8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[7][8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]

-

P264: Wash skin thoroughly after handling.[8]

-

P271: Use only outdoors or in a well-ventilated area.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[8]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of synthesized this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis and Purification of Heptyl 8-bromooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Heptyl 8-bromooctanoate, a valuable intermediate in various chemical and pharmaceutical applications. This document details the necessary precursors, reaction schemes, experimental protocols, and purification methods, supported by quantitative data and visual workflows to ensure clarity and reproducibility in a laboratory setting.

Overview and Chemical Properties

This compound is a long-chain fatty acid ester containing a terminal bromine atom. This bifunctional molecule serves as a versatile building block in organic synthesis, allowing for further elaboration at either the ester or the alkyl bromide functionality. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 612842-05-4[1] |

| Chemical Formula | C₁₅H₂₉BrO₂[1] |

| Molecular Weight | 321.30 g/mol [1] |

| Appearance | Expected to be a colorless to pale yellow oil |

| Solubility | Soluble in organic solvents such as DMSO and ethyl acetate[2] |

Synthetic Pathways

The synthesis of this compound is most effectively achieved through a two-step process:

-

Synthesis of the precursor, 8-bromooctanoic acid.

-

Fischer esterification of 8-bromooctanoic acid with n-heptanol.

This guide will provide detailed protocols for both of these key steps.

Experimental Protocols

Synthesis of 8-Bromooctanoic Acid

There are two primary, well-documented methods for the synthesis of 8-bromooctanoic acid.

Method A: Hydrolysis of Ethyl 8-bromooctanoate

This method involves the base-catalyzed hydrolysis of the corresponding ethyl ester.

Experimental Protocol:

-

To a solution of ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in ethanol (B145695) (10 mL), add 1M sodium hydroxide (B78521) (3.98 mL) dropwise at 0°C.[3]

-

Stir the resulting mixture at 0°C for 5 hours.[3]

-

After the reaction is complete, acidify the mixture with 1M hydrochloric acid.[3]

-

Extract the product with ethyl acetate (B1210297) (3 x 10 mL).[3]

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (2 x 20 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-bromooctanoic acid as a colorless oil.[3]

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Ethyl 8-bromooctanoate | 251.16 | 1.0 | 3.98 |

| Sodium Hydroxide | 40.00 | - | 3.98 |

| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Expected Yield (%) |

| 8-Bromooctanoic Acid | 223.11 | ~0.86 | ~97%[3] |

Method B: From 1,6-dibromohexane (B150918) and Diethyl Malonate

This multi-step synthesis offers an alternative route starting from more readily available materials.

Experimental Protocol:

-

Step 1: Synthesis of 2-(6-bromohexyl)-diethyl malonate. This step involves the substitution reaction of 1,6-dibromohexane with diethyl malonate.[4]

-

Step 2: Ester hydrolysis and decarboxylation. The resulting diethyl malonate derivative is then hydrolyzed and decarboxylated to yield 8-bromooctanoic acid.[4]

Synthesis of this compound via Fischer Esterification

This is the core reaction to obtain the final product, involving the acid-catalyzed reaction between 8-bromooctanoic acid and n-heptanol.[5]

Experimental Protocol:

-

In a round-bottom flask, combine 8-bromooctanoic acid (1 equivalent), n-heptanol (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Heat the mixture to reflux with stirring for 3-5 hours.[6][7] The reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[6][7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[6][7]

Quantitative Data (Theoretical):

| Reactant | Molar Mass ( g/mol ) | Molar Ratio |

| 8-Bromooctanoic Acid | 223.11 | 1 |

| n-Heptanol | 116.20 | 1.5 |

| Sulfuric Acid | 98.08 | Catalytic |

| Product | Molar Mass ( g/mol ) | Theoretical Yield |

| This compound | 321.30 | Dependent on scale |

Purification

Purification of the crude this compound is essential to remove unreacted starting materials and by-products.

Liquid-Liquid Extraction

The initial workup described in the synthesis protocol serves as the first purification step, removing the acid catalyst and water-soluble impurities.

Column Chromatography

For high purity, column chromatography is the recommended method.

Experimental Protocol:

-

Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 10%).[8]

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Characterization Data (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the heptyl ester chain protons, the octanoate (B1194180) chain protons, and a characteristic triplet for the -CH₂-Br protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the heptyl and octanoate chains, and the carbon bearing the bromine atom. |

| IR Spectroscopy | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester. C-H stretching bands around 2850-2960 cm⁻¹. A C-Br stretching band around 560-690 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule (321.30 m/z), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately 1:1 ratio). |

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

-

8-Bromooctanoic acid: Corrosive, causes severe skin burns and eye damage.

-

n-Heptanol: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.

-

Sulfuric acid: Extremely corrosive. Causes severe skin burns and eye damage.

-

Organic solvents (diethyl ether, ethyl acetate, hexane): Highly flammable. May cause drowsiness or dizziness.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

References

- 1. medkoo.com [medkoo.com]

- 2. Ethyl 8-bromooctanoate | 29823-21-0 [chemicalbook.com]

- 3. 8-Bromooctanoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. METHYL 8-BROMOOCTANOATE synthesis - chemicalbook [chemicalbook.com]

Heptyl 8-Bromooctanoate: A Technical Guide for Researchers

CAS Number: 612842-05-4 Chemical Formula: C₁₅H₂₉BrO₂ Molecular Weight: 321.30 g/mol

This document provides a comprehensive technical overview of Heptyl 8-bromooctanoate, a long-chain bromoalkyl ester. The information is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. Due to the limited availability of published data specifically for this compound, this guide combines available information with extrapolated data from closely related compounds, primarily its precursor, 8-bromooctanoic acid, and its more common ethyl ester analogue.

Chemical Properties and Data

This compound is the ester formed from the condensation of 8-bromooctanoic acid and heptanol.[1] It is a bifunctional molecule, featuring a terminal bromine atom and a heptyl ester group. This structure allows for a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 612842-05-4 | [1][2][3] |

| Chemical Formula | C₁₅H₂₉BrO₂ | [3] |

| Molecular Weight | 321.30 g/mol | [3] |

| Exact Mass | 320.1351 u | [3] |

| Elemental Analysis | C: 56.07%, H: 9.10%, Br: 24.87%, O: 9.96% | [3] |

| Appearance | To be determined | [3] |

| Purity | >98% (typical for research grade) | [3] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [3] |

| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [3] |

| Solubility | To be determined | [3] |

| Shelf Life | >2 years if stored properly | [3] |

Synthesis and Experimental Protocols

General Synthesis of 8-Bromooctanoic Acid

The precursor, 8-bromooctanoic acid, can be synthesized via a multi-step process starting from 1,6-dibromohexane (B150918) and diethyl malonate.

Experimental Protocol: Synthesis of 8-Bromooctanoic Acid

-

Substitution Reaction: 1,6-dibromohexane is reacted with diethyl malonate to form 2-(6-bromohexyl)-diethyl malonate.

-

Hydrolysis and Decarboxylation: The resulting intermediate undergoes ester hydrolysis followed by decarboxylation to yield 8-bromooctanoic acid.

Proposed Synthesis of this compound

The final step would be a Fischer esterification of 8-bromooctanoic acid with heptanol.

Proposed Experimental Protocol: Esterification of 8-Bromooctanoic Acid

-

Reaction Setup: Dissolve 8-bromooctanoic acid in an excess of heptanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux with continuous stirring for several hours to drive the reaction to completion. Water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus.

-

Work-up: After cooling, the reaction mixture is typically washed with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. However, the expected spectral characteristics can be predicted based on its chemical structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the heptyl chain protons, the octanoate (B1194180) chain protons, a triplet for the terminal methyl group of the heptyl chain, a triplet for the methylene (B1212753) group adjacent to the bromine, and a triplet for the methylene group adjacent to the ester oxygen. |

| ¹³C NMR | A signal for the carbonyl carbon of the ester, signals for the methylene carbons of both the heptyl and octanoate chains, and a signal for the carbon attached to the bromine. |

| IR Spectroscopy | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester, and C-H stretching bands around 2850-2960 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 320 and 322 with approximately equal intensity, characteristic of a monobrominated compound. Common fragmentation patterns would include the loss of the heptoxy group and the bromine atom. |

Applications in Research and Drug Development

While there are no specific documented applications for this compound, its bifunctional nature suggests potential utility in several areas of chemical research and development.

-

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules. The terminal bromine can be displaced by various nucleophiles to introduce different functional groups, while the ester can be hydrolyzed or reduced.

-

Drug Delivery: Long-chain esters are sometimes used as prodrugs to improve the lipophilicity and bioavailability of pharmaceutical compounds.

-

Materials Science: The long alkyl chain and the reactive bromine atom could be utilized in the synthesis of functionalized polymers or for surface modification.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. Further research is required to investigate its potential pharmacological effects.

Safety Information

A detailed safety data sheet (SDS) for this compound is not publicly available. However, based on the data for the closely related Ethyl 8-bromooctanoate, it should be handled with care in a laboratory setting.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and materials science. However, there is a significant lack of published research on its specific properties, synthesis, and biological activity. This technical guide has provided a summary of the available information and inferred potential characteristics and synthetic methods based on related compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

Spectroscopic and Synthetic Profile of Heptyl 8-bromooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Heptyl 8-bromooctanoate (CAS# 612842-05-4). Due to the limited availability of experimental spectroscopic data in public domains, this document presents predicted spectral data alongside a plausible synthetic protocol. This information is intended to serve as a valuable resource for researchers utilizing this compound in drug development and other scientific endeavors.

Chemical and Physical Properties

This compound is a fatty acid ester characterized by an eight-carbon chain with a terminal bromine atom and a heptyl ester group.

| Property | Value | Reference |

| Chemical Formula | C15H29BrO2 | [1] |

| Molecular Weight | 321.30 g/mol | [1] |

| Exact Mass | 320.1351 | [1] |

Synthesis of this compound

A representative synthetic pathway for this compound involves the esterification of 8-bromooctanoic acid with heptanol (B41253). This reaction is typically acid-catalyzed.

Caption: Synthetic pathway for this compound via Fischer esterification.

Experimental Protocol:

The following is a representative protocol for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 8-bromooctanoic acid (1 equivalent), heptanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in an anhydrous solvent such as toluene.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | t | 2H | -O-CH₂ -(CH₂)₅-CH₃ |

| ~3.40 | t | 2H | Br-CH₂ -(CH₂)₆-COOR |

| ~2.30 | t | 2H | -(CH₂)₅-CH₂ -COOR |

| ~1.85 | p | 2H | Br-CH₂-CH₂ -(CH₂)₅-COOR |

| ~1.60 | p | 2H | -O-CH₂-CH₂ -(CH₂)₄-CH₃ |

| ~1.42 | m | 4H | Br-(CH₂)₂-CH₂ -CH₂ -(CH₂)₃-COOR |

| ~1.28 | m | 10H | -(CH₂)₂-CH₂ -CH₂ -CH₂ -CH₂ -CH₃ and -(CH₂)₄-CH₂ -CH₂-COOR |

| ~0.88 | t | 3H | -O-(CH₂)₆-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C =O |

| ~64.5 | -O-CH₂ - |

| ~34.0 | -CH₂ -COOR |

| ~33.8 | Br-CH₂ - |

| ~32.8 | Br-CH₂-CH₂ - |

| ~31.7 | -O-(CH₂)₅-CH₂ -CH₃ |

| ~28.9 | -O-CH₂-CH₂ - |

| ~28.6 | Br-(CH₂)₂-CH₂ - |

| ~28.0 | Br-(CH₂)₃-CH₂ - |

| ~25.9 | -O-(CH₂)₂-CH₂ - |

| ~25.0 | -(CH₂)₄-CH₂ -CH₂-COOR |

| ~22.5 | -O-(CH₂)₄-CH₂ -CH₂-CH₃ |

| ~14.0 | -CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1170 | Strong | C-O stretch (ester) |

| ~645 | Medium | C-Br stretch |

MS (Mass Spectrometry)

The mass spectrum is expected to show isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br).

| m/z | Interpretation |

| 321/323 | [M+H]⁺ (Molecular ion peak with isotopic pattern) |

| 241 | [M - Br]⁺ |

| 143 | [C₈H₁₅O₂]⁺ (Loss of heptyl group) |

| 99 | [C₇H₁₅]⁺ (Heptyl cation) |

References

Heptyl 8-bromooctanoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heptyl 8-bromooctanoate is a bifunctional organic molecule that holds significant promise as a versatile intermediate in a variety of synthetic applications. Its structure, featuring a terminal bromine atom and a heptyl ester, allows for a range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. While specific literature on this compound is limited, its chemical reactivity can be largely inferred from its close analogue, Ethyl 8-bromooctanoate, which has been more extensively studied. This guide will detail the synthesis of this compound, explore its potential applications based on the known chemistry of similar bromo-esters, and provide hypothetical experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 8-bromooctanoic acid with heptan-1-ol. A patented method describes this transformation, providing a direct route to this valuable building block.[1]

Experimental Protocol:

To a solution of 8-bromooctanoic acid, an equimolar amount of heptan-1-ol is added. The reaction is carried out in the presence of an acid catalyst, and the mixture is heated to drive the esterification. The product, this compound, is then isolated and purified using standard techniques such as silica (B1680970) gel chromatography.[1]

| Reactants | Product | Yield | Reference |

| 8-bromooctanoic acid, heptan-1-ol | This compound | 15% | [1] |

¹H NMR data for this compound has been reported as (400 MHz, CDCl₃) δ 3.99 (t, J= 6.7 Hz, 2H), 3.33 (t, J= 6.8 Hz, 2H), 2.23 (t, j= 7.5 Hz, 2H), 1.78 (m, 2H), 1.63 - 1.50 (m, 10H), 1.35 - 1.15 (m, 8H), 0.81 (t, J= 6.9 Hz, 3H).[2]

Figure 1: Synthesis of this compound.

Potential Applications in Organic Synthesis

The utility of this compound in organic synthesis stems from its two reactive sites: the terminal bromine, which is an excellent leaving group for nucleophilic substitution reactions, and the ester functionality, which can undergo various transformations.

Nucleophilic Substitution Reactions

The terminal bromine atom is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This makes this compound a valuable precursor for the synthesis of long-chain functionalized molecules.

a) Synthesis of Long-Chain Alcohols and Ethers:

Nucleophilic substitution with hydroxide (B78521) or alkoxide ions can yield the corresponding hydroxy or alkoxy derivatives. These long-chain alcohols and ethers have applications as detergents, lubricants, and plasticizers.[3][4]

b) Synthesis of Amines and Azides:

Reaction with ammonia, primary, or secondary amines can lead to the formation of long-chain amines, which are important intermediates in the synthesis of surfactants and biologically active molecules. The introduction of an azide (B81097) group via substitution with sodium azide provides a precursor for the synthesis of primary amines via reduction or for use in click chemistry.

c) Chain Elongation and Formation of New Esters:

Reaction with carboxylate salts can be used to synthesize new, more complex esters. This allows for the construction of molecules with tailored properties for various applications.[3][4]

d) Synthesis of Heterocyclic Compounds:

This compound can serve as a building block for the synthesis of various heterocyclic compounds. The long alkyl chain can be incorporated into macrocyclic structures or used to alkylate nitrogen, oxygen, or sulfur-containing heterocycles, which is a common strategy in medicinal chemistry.[4]

References

Heptyl 8-Bromooctanoate: A Versatile Precursor for Advanced Polymer Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heptyl 8-bromooctanoate is a bifunctional molecule of significant interest in contemporary polymer chemistry. Its unique structure, featuring a terminal bromine atom and a heptyl ester, positions it as a valuable precursor for the synthesis of a diverse range of polymeric materials. The bromine functionality serves as a highly efficient initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the precise construction of polymers with well-defined molecular weights and low polydispersity. The long alkyl chain of the heptyl ester imparts hydrophobicity and can influence the thermal and mechanical properties of the resulting polymers. This guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in polymer synthesis, complete with experimental protocols, data summaries, and workflow visualizations.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be adapted from established procedures for similar alkyl 8-bromooctanoates. A common and effective route involves the initial formation of 8-bromooctanoic acid, followed by its esterification with heptanol (B41253).

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(6-bromohexyl)malonic acid diethyl ester

-

In a reaction vessel, combine diethyl malonate, 1,6-dibromohexane, and potassium carbonate.[1]

-

Heat the mixture with stirring at a temperature of 65-75 °C for approximately 10 hours.[1]

-

Monitor the reaction progress using gas chromatography (GC).[1]

-

Upon completion, add water to the reaction mixture and separate the organic layer.[1]

-

Dry the organic layer and purify the product by vacuum distillation to yield 2-(6-bromohexyl)malonic acid diethyl ester.[1]

Step 2: Synthesis of 8-bromooctanoic acid

-

Subject the 2-(6-bromohexyl)malonic acid diethyl ester to ester hydrolysis and decarboxylation to obtain 8-bromooctanoic acid. This can be achieved by heating with a strong acid or base followed by acidification.

Step 3: Esterification to this compound

-

Dissolve 8-bromooctanoic acid in an excess of heptanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC) or GC.

-

After completion, cool the reaction mixture and neutralize the acid catalyst.

-

Remove the excess heptanol under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

The following diagram illustrates the synthetic workflow:

This compound in Polymer Synthesis

This compound is an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The terminal bromine atom can be activated by a transition metal complex, typically copper-based, to generate a radical that initiates the polymerization of a wide range of monomers.

Application in Atom Transfer Radical Polymerization (ATRP)

The general mechanism of ATRP initiated by an alkyl halide like this compound involves a reversible activation and deactivation process, which maintains a low concentration of active radical species, thereby minimizing termination reactions.

The following diagram illustrates the ATRP mechanism:

Experimental Protocol: ATRP of an Acrylic Monomer Initiated by this compound (Representative Example)

This protocol describes a general procedure for the ATRP of an acrylate (B77674) monomer, such as methyl acrylate (MA) or butyl acrylate (BA), initiated by this compound. The specific conditions may require optimization depending on the desired polymer characteristics.

-

Preparation of the Reaction Mixture: In a Schlenk flask, add the desired amount of the acrylate monomer, the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and the solvent (e.g., anisole (B1667542) or toluene).

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Addition of Catalyst and Initiator: Under an inert atmosphere (e.g., argon or nitrogen), add the copper(I) bromide (CuBr) catalyst and the this compound initiator.

-

Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C) and stir.

-

Monitoring and Termination: Periodically take samples to monitor the monomer conversion (by GC or NMR) and the evolution of molecular weight and polydispersity (by size exclusion chromatography, SEC). Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol (B129727) or hexane), filter, and dry under vacuum.

Data Presentation: Representative ATRP Results

| Monomer | Initiator | [M]₀:[I]₀:[CuBr]₀:[L]₀ | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ (SEC) | PDI |

| Methyl Acrylate | Ethyl 2-bromoisobutyrate | 200:1:0.5:1 | Anisole | 60 | 3.7 | ~95 | 10,200 | 1.07 |

| n-Butyl Acrylate | Ethyl 2-bromoisobutyrate | 100:1:1:2 | Toluene | 90 | 4 | ~80 | 9,500 | 1.15 |

| Lauryl Acrylate | Methyl 2-bromopropionate | 100:1:1:2 | Toluene | 90 | 6.75 | 59 | 12,400 | 1.26 |

Monomer (M), Initiator (I), Ligand (L), Conversion (Conv.), Number-average molecular weight (Mₙ), Polydispersity Index (PDI)

The use of this compound as an initiator allows for the synthesis of polymers with a heptyl octanoate (B1194180) group at one end and a bromine atom at the other. This telechelic functionality opens up possibilities for further chemical modifications, such as block copolymer synthesis or the introduction of other functional groups.

Characterization of the Resulting Polymers

The polymers synthesized using this compound as a precursor can be characterized by a variety of analytical techniques to determine their molecular weight, composition, and thermal properties.

| Technique | Information Obtained |

| Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure, determines the monomer conversion, and can be used to calculate the degree of polymerization. |

| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (T₉) and melting temperature (Tₘ), providing insights into the thermal properties of the polymer. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer. |

The following diagram outlines a typical characterization workflow for a polymer synthesized via ATRP:

Conclusion

This compound is a highly versatile and valuable precursor in the field of polymer chemistry. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. Its primary utility lies in its role as an efficient initiator for controlled radical polymerization techniques like ATRP, enabling the synthesis of well-defined polymers with tailored properties. The presence of the heptyl ester moiety can be strategically utilized to control the physical and chemical characteristics of the final polymeric materials, making it a key building block for the development of advanced materials for a wide range of applications, including drug delivery systems, coatings, and specialty elastomers. Further research into the polymerization of various monomers using this initiator will undoubtedly expand its application scope and contribute to the design of novel functional polymers.

References

An In-depth Technical Guide to the Reactivity of Bromine in Heptyl 8-bromooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl 8-bromooctanoate is a bifunctional molecule featuring a terminal bromine atom and a heptyl ester. This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The reactivity of the carbon-bromine bond is central to its utility, allowing for a variety of chemical transformations. This guide provides a detailed analysis of the reactivity of the bromine atom in this compound, focusing on the prevalent reaction mechanisms, experimental considerations, and its application in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing reaction conditions and purification procedures.

| Property | Value |

| CAS Number | 612842-05-4 |

| Molecular Formula | C15H29BrO2 |

| Molecular Weight | 321.30 g/mol |

| Appearance | Not specified, likely a liquid |

| Solubility | Soluble in common organic solvents |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[1] |

Reactivity of the Carbon-Bromine Bond

The bromine atom in this compound is attached to a primary carbon, which dictates its reactivity. The primary reactions involving the C-Br bond are nucleophilic substitution (SN2) and, to a lesser extent, elimination (E2).

Nucleophilic Substitution (SN2) Reactions

The reaction between a primary alkyl halide and a nucleophile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3] This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group.[4]

Key Characteristics of SN2 Reactions for this compound:

-

Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentrations of both this compound and the nucleophile.[2][4][5]

-

Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of configuration. However, the carbon bearing the bromine in this compound is not chiral.

-

Steric Hindrance: As a primary alkyl bromide, the carbon atom bearing the bromine is relatively unhindered, making it highly susceptible to backside attack by nucleophiles. This leads to a faster reaction rate compared to secondary or tertiary alkyl halides.

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of products. Common nucleophiles and the corresponding products are listed in Table 2.

| Nucleophile | Product |

| Hydroxide (OH⁻) | Heptyl 8-hydroxyoctanoate |

| Alkoxide (RO⁻) | Heptyl 8-alkoxyoctanoate (Ether) |

| Azide (N₃⁻) | Heptyl 8-azidooctanoate |

| Cyanide (CN⁻) | Heptyl 9-cyanooctanoate |

| Thiolate (RS⁻) | Heptyl 8-(alkylthio)octanoate (Thioether) |

| Carboxylate (RCOO⁻) | Heptyl ester of a dicarboxylic acid |

Elimination (E2) Reactions

While SN2 reactions are generally favored for primary alkyl halides, elimination reactions can occur, particularly in the presence of strong, sterically hindered bases.[6] The E2 (bimolecular elimination) reaction is also a one-step process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the formation of a double bond and the expulsion of the bromide ion.

For this compound, the primary product of an E2 reaction would be heptyl oct-7-enoate.

Factors Favoring E2 over SN2:

-

Strong, bulky bases: Sterically hindered bases, such as potassium tert-butoxide, favor the abstraction of a proton over nucleophilic attack at the carbon atom.[6]

-

High temperatures: Higher reaction temperatures generally favor elimination over substitution.

Experimental Protocols

General Synthesis of this compound

Protocol: Fischer Esterification of 8-Bromooctanoic Acid with Heptanol (B41253)

-

To a solution of 8-bromooctanoic acid (1.0 eq) in heptanol (used as both reactant and solvent), add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield this compound.

Representative Nucleophilic Substitution: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[7][8]

Protocol: Synthesis of Heptyl 8-ethoxyoctanoate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.05 eq) in anhydrous ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon) to form sodium ethoxide.

-

Once the sodium has completely dissolved, add this compound (1.0 eq) dropwise to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium with a small amount of water.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford heptyl 8-ethoxyoctanoate.

Application in Drug Development: Lipid Nanoparticle Formulation

Long-chain functionalized lipids, such as derivatives of this compound, are crucial components in the formulation of lipid nanoparticles (LNPs) for drug delivery, particularly for nucleic acid-based therapeutics like mRNA vaccines.[9][10][11][12][13] These lipids can serve as cationic or ionizable lipids that encapsulate and protect the therapeutic agent, and facilitate its delivery into cells.

The synthesis of such specialized lipids often involves the reaction of a bromo-ester like this compound with a custom-designed amine headgroup. This nucleophilic substitution reaction is a key step in creating the final lipid structure.

Below is a conceptual workflow for the synthesis of a custom cationic lipid using this compound as a starting material and its subsequent formulation into an LNP.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is dominated by the primary bromide. This functional group readily undergoes SN2 reactions with a wide array of nucleophiles, allowing for the introduction of diverse functionalities. While E2 elimination is a possible side reaction, it can be minimized by careful selection of reagents and reaction conditions. The utility of this and similar molecules is highlighted by their application in the synthesis of specialized lipids for advanced drug delivery systems, underscoring the importance of understanding and controlling the reactivity of such bifunctional building blocks in modern pharmaceutical development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ncert.nic.in [ncert.nic.in]

- 3. studymind.co.uk [studymind.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of long-chain alkyl and alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. WO2019036028A1 - Lipids for use in lipid nanoparticle formulations - Google Patents [patents.google.com]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 11. thno.org [thno.org]

- 12. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

The Versatility of Heptyl 8-Bromooctanoate in the Synthesis of Novel Fragrance and Flavor Compounds: A Technical Guide

Abstract

Heptyl 8-bromooctanoate, a bifunctional long-chain ester, serves as a versatile yet underexplored precursor in the synthesis of high-value fragrance and flavor compounds. Its unique structure, featuring a reactive terminal bromide and a heptyl ester moiety, offers multiple avenues for chemical modification, leading to the creation of macrocyclic musks, specialty esters, and ethers with desirable organoleptic properties. This technical guide provides an in-depth analysis of the synthetic pathways leveraging this compound, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to aid researchers and professionals in the fragrance, flavor, and drug development industries.

Introduction

The demand for novel fragrance and flavor compounds with unique scent and taste profiles is ever-increasing. Synthetic chemistry plays a pivotal role in meeting this demand by providing access to molecules that are either found in nature in minute quantities or are entirely new creations. This compound emerges as a strategic starting material in this context. The presence of a bromine atom at the ω-1 position allows for a range of nucleophilic substitution and organometallic reactions, while the heptyl ester can be either retained in the final product or hydrolyzed to unveil a carboxylic acid for further transformations. This guide will explore the primary synthetic applications of this compound in the creation of macrocyclic lactones (musks), waxy and fruity esters, and specialty ethers.

Synthesis of this compound

While not a commercially ubiquitous chemical, this compound can be synthesized through standard esterification of 8-bromooctanoic acid with heptanol (B41253). A more common industrial route to the analogous ethyl ester, ethyl 8-bromooctanoate, involves a multi-step process starting from 1,6-dibromohexane (B150918) and diethyl malonate[1]. This process can be adapted for the synthesis of the heptyl ester.

Experimental Protocol: Synthesis of Ethyl 8-Bromooctanoate (as a model)

A patented method for the synthesis of ethyl 8-bromooctanoate outlines a three-step process[1]:

-

Substitution: 1,6-dibromohexane reacts with diethyl malonate to form 2-(6-bromohexyl)-diethyl malonate.

-

Hydrolysis and Decarboxylation: The resulting intermediate undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid.

-

Esterification: 8-bromooctanoic acid is then esterified with absolute ethanol (B145695) in the presence of an acid catalyst to produce ethyl 8-bromooctanoate[1].

To obtain this compound, the final esterification step would be modified to use heptanol instead of ethanol.

Applications in Fragrance and Flavor Synthesis

The true value of this compound lies in its potential as a precursor to a variety of fragrance and flavor molecules. The following sections detail the key synthetic pathways.

Synthesis of Macrocyclic Musks

Macrocyclic musks are highly valued in the fragrance industry for their sensual and long-lasting scent profiles. A prominent example is 15-pentadecanolide (Exaltolide®). While direct synthesis from this compound is not documented, a plausible synthetic route can be devised based on established methods for macrocyclization of ω-hydroxy or ω-bromo fatty acids[2].

Logical Pathway: The synthesis would necessitate a chain extension of the 8-carbon backbone of this compound to a 15-carbon chain, followed by intramolecular cyclization.

Caption: Synthetic pathway from this compound to a macrocyclic musk.

3.1.1. Experimental Protocol: Hypothetical Synthesis of 15-Pentadecanolide

This protocol is a conceptual adaptation based on known syntheses of macrocyclic musks.

-

Hydrolysis: this compound is hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to yield 8-bromooctanoic acid.

-

Chain Extension: 8-bromooctanoic acid is converted to a suitable derivative for chain extension. For instance, it can be reacted with a Grignard reagent derived from a C7 ω-protected haloalkane.

-

Functional Group Interconversion: The resulting C15 carboxylic acid, which may still contain a protecting group, is converted to 15-hydroxypentadecanoic acid. This may involve deprotection and reduction steps. The biosynthesis of ω-hydroxy fatty acids using recombinant E. coli presents a potential green alternative for this step[3][4].

-

Macrolactonization: 15-hydroxypentadecanoic acid is subjected to high-dilution cyclization conditions to favor the intramolecular esterification, yielding 15-pentadecanolide.

Table 1: Quantitative Data for Analogous Macrocyclic Musk Synthesis

| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |

| Macrolactonization | 12-Hydroxy-15-pentadecanolide | 15-Pentadecenolides | Pyrolysis at 200°C / 5 mbar | 80 | [2] |

| Hydrogenation | 15-Pentadecenolide | 15-Pentadecanolide | H₂, Pd/C | High | [5] |

Synthesis of Waxy and Fruity Esters

This compound can be a precursor to other long-chain esters that often possess waxy, fatty, and fruity notes, making them valuable in both fragrance and flavor applications. Heptyl octanoate (B1194180), for instance, is described as having a waxy, fruity, fatty, and green odor with a tropical nuance[6].

Logical Pathway: The synthesis of a new ester can be achieved by nucleophilic substitution of the bromide with a carboxylate salt.

Caption: Synthesis of a waxy/fruity ester via nucleophilic substitution.

3.2.1. Experimental Protocol: Synthesis of Heptyl 8-Heptanoyloxyoctanoate (Hypothetical)

This protocol is based on standard ester synthesis via Williamson-type reaction.

-

Reaction Setup: this compound and sodium heptanoate (B1214049) are dissolved in a polar aprotic solvent such as DMF or DMSO.

-

Reaction: The mixture is heated to promote the SN2 reaction, where the heptanoate anion displaces the bromide.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with a non-polar solvent like diethyl ether or ethyl acetate. The organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.

Table 2: Properties of a Representative Waxy/Fruity Ester

| Compound | Odor Profile | Flash Point (°C) | Recommended Usage in Fragrance Concentrate (%) |

| Heptyl Heptanoate | Grassy, green | 120 | up to 8.0 |

| Heptyl Octanoate | Waxy, oily, green, tropical, fresh | 130 | up to 2.0 |

Synthesis of Specialty Ethers

The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alkoxide and an alkyl halide. This compound can serve as the alkyl halide component to produce long-chain ethers, which can have interesting fragrance properties. For example, heptyl octyl ether has a scent profile described as green, floral, oily, fruity, citrus, waxy, fresh, fatty, rosy, and orange[7].

Logical Pathway: The synthesis involves the reaction of this compound with an alkoxide.

Caption: Williamson ether synthesis of a specialty ether.

3.3.1. Experimental Protocol: Synthesis of Heptyl 8-Octyloxyoctanoate (Hypothetical)

-

Alkoxide Formation: Sodium metal is carefully added to an excess of dry octanol (B41247) under an inert atmosphere to form sodium octoxide.

-

Reaction: this compound is added to the solution of sodium octoxide in octanol. The reaction mixture is heated to facilitate the SN2 reaction.

-

Work-up and Purification: After the reaction is complete, the excess octanol is removed under reduced pressure. The residue is partitioned between water and a non-polar organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation.

Table 3: Physical Properties of a Representative Specialty Ether

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Heptyl Octyl Ether | C₁₅H₃₂O | 228.41 | 283 (estimated) |

Conclusion

This compound is a promising and versatile platform molecule for the synthesis of a range of valuable fragrance and flavor compounds. Through well-established synthetic transformations such as chain extension followed by macrolactonization, nucleophilic substitution with carboxylates, and Williamson ether synthesis, it is possible to access macrocyclic musks, novel waxy and fruity esters, and specialty ethers. The experimental protocols and logical pathways detailed in this guide, although in some cases hypothetical and based on analogous reactions, provide a solid foundation for researchers to explore the full potential of this interesting bifunctional intermediate. Further research into direct and efficient synthetic routes from this compound to commercially significant fragrance and flavor molecules is warranted and could lead to the discovery of novel compounds with unique and desirable sensory properties.

References

- 1. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 2. US5319104A - Derivatives of cyclic lactones, a process for their preparation and a process for the preparation of 15-pentadecanolide and its homologues - Google Patents [patents.google.com]

- 3. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]

- 5. ATE325111T1 - METHOD FOR PRODUCING 15-PENTADECANOLIDE - Google Patents [patents.google.com]

- 6. heptyl octanoate, 4265-97-8 [thegoodscentscompany.com]

- 7. scent.vn [scent.vn]

Safety, handling, and storage of Heptyl 8-bromooctanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Heptyl 8-bromooctanoate is a chemical intended for research use only and is not for human or veterinary use.[1] All handling and storage should be conducted by trained professionals in a controlled laboratory setting.

Introduction

This compound is a brominated fatty acid ester. While specific research applications for this particular molecule are not widely documented in publicly available literature, its structural features—a terminal bromine atom and a medium-chain fatty acid ester—suggest potential utility as a versatile intermediate in organic synthesis.

The terminal bromine can serve as a leaving group for various nucleophilic substitution reactions, allowing for the introduction of different functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. These characteristics make it a potential building block in the synthesis of more complex molecules, including but not limited to, probes for biological systems, components of drug delivery systems, or novel surfactants.

Physicochemical Data

Quantitative data for this compound is limited. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 612842-05-4 | [1] |

| Chemical Formula | C₁₅H₂₉BrO₂ | [1] |

| Molecular Weight | 321.30 g/mol | [1] |

| Exact Mass | 320.1351 | [1] |

| Elemental Analysis | C: 56.07%, H: 9.10%, Br: 24.87%, O: 9.96% | [1] |

| Appearance | To be determined | [1] |

| Purity | >98% (typical) | [1] |

| Solubility | To be determined | [1] |

Safety and Handling

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest or inhale.

-

Wash hands thoroughly after handling.

-

Handle in accordance with good industrial hygiene and safety practices.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation develops.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage

Proper storage is crucial to maintain the integrity of this compound and to ensure safety in the laboratory.

| Condition | Recommendation |

| Short-term Storage | Store in a dry, dark place at 0 - 4 °C (days to weeks).[1] |

| Long-term Storage | Store in a dry, dark place at -20 °C (months to years).[1] |

| Container | Keep the container tightly sealed. |

| Incompatibilities | Store away from strong oxidizing agents and strong bases. |

| Shelf Life | Greater than 2 years if stored properly.[1] |

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the surveyed literature. However, a general synthetic scheme for a related compound, ethyl 8-bromooctanoate, involves the esterification of 8-bromooctanoic acid. A similar approach could likely be employed for the synthesis of the heptyl ester, using heptanol (B41253) as the alcohol.

Visualizations

As there are no described signaling pathways or specific experimental workflows for this compound, a generalized workflow for the safe handling of a research chemical is presented below.

Caption: A logical workflow for the safe handling of a research chemical in a laboratory setting.

Caption: A decision-making process for responding to a chemical spill in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of Heptyl 8-bromooctanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving Heptyl 8-bromooctanoate. The following procedures are based on established methodologies for similar long-chain alkyl bromides and are adapted for this specific substrate. These protocols can be utilized for the synthesis of a variety of functionalized long-chain esters, which are valuable intermediates in drug development and materials science.

General Reaction Scheme

This compound is a primary alkyl bromide, making it an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions. In these reactions, a nucleophile (Nu:⁻) attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The general transformation is depicted below:

Caption: General Nucleophilic Substitution of this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. These conditions are derived from analogous reactions with long-chain alkyl bromides and are expected to provide good to excellent yields.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | DMF or DMSO | Room Temperature - 50 | 12 - 24 | Heptyl 8-azidooctanoate |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 90 - 100 | 2 - 4 | Heptyl 8-cyanooctanoate |

| Thiol (SH⁻) | Thiourea (B124793), then NaOH | Ethanol, then Water | Reflux (approx. 78) | 3, then 2 | Heptyl 8-mercaptooctanoate |

Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Sodium azide and sodium cyanide are highly toxic and should be handled with extreme care.

Protocol 1: Synthesis of Heptyl 8-azidooctanoate

This protocol describes the synthesis of Heptyl 8-azidooctanoate via a nucleophilic substitution reaction with sodium azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in DMF or DMSO.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 18-24 hours or at 50 °C for a shorter duration, monitoring the reaction progress by TLC.[1]

-

Upon completion, pour the reaction mixture into deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash with deionized water (2 x) and then with brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Heptyl 8-azidooctanoate.

Caption: Workflow for the Synthesis of Heptyl 8-azidooctanoate.

Protocol 2: Synthesis of Heptyl 8-cyanooctanoate

This protocol details the preparation of Heptyl 8-cyanooctanoate using sodium cyanide in a nucleophilic substitution reaction. This reaction is a classic method for extending a carbon chain.[2][3]

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium cyanide (1.2 eq) and DMSO.

-

Heat the mixture to 90-100 °C with stirring.

-

Slowly add this compound (1.0 eq) to the heated suspension.

-

Maintain the reaction at 90-100 °C for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and add deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Combine the organic extracts and wash thoroughly with water (3 x) to remove residual DMSO, followed by a wash with brine (1 x).

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude Heptyl 8-cyanooctanoate, which can be further purified by distillation or column chromatography.

Caption: Workflow for the Synthesis of Heptyl 8-cyanooctanoate.

Protocol 3: Synthesis of Heptyl 8-mercaptooctanoate

This protocol describes a two-step, one-pot synthesis of Heptyl 8-mercaptooctanoate from this compound using thiourea.[4][5][6] The reaction proceeds through an S-alkylisothiouronium salt intermediate, which is then hydrolyzed to the thiol.[6]

Materials:

-

This compound

-

Thiourea

-

95% Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Dilute sulfuric acid (H₂SO₄)

-

Benzene (B151609) or Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), thiourea (1.0 eq), and 95% ethanol.

-

After cooling slightly, add a solution of sodium hydroxide (1.5 eq) in deionized water.

-

Heat the mixture to reflux again and continue for 2 hours.

-

Cool the reaction to room temperature. The product may separate as an oil.

-

Separate the layers. Acidify the aqueous layer with dilute sulfuric acid and extract with benzene or toluene.

-

Combine the organic layer from the reaction with the extract.

-

Wash the combined organic phase twice with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure. The resulting crude Heptyl 8-mercaptooctanoate can be purified by distillation.

Caption: Workflow for the Synthesis of Heptyl 8-mercaptooctanoate.

References

Application Notes and Protocols for the Williamson Ether Synthesis of Heptyl 8-bromooctanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of ethers using Heptyl 8-bromooctanoate as the alkylating agent in the Williamson ether synthesis. This method is a versatile and widely used reaction for forming the ether linkage.[1] this compound, with its primary bromide, is an excellent substrate for this SN2 reaction, minimizing the potential for elimination side reactions.[1][2]

The protocols outlined below are suitable for the synthesis of ethers from primary, secondary, and phenolic alcohols. The resulting long-chain ether-esters are of interest in various fields, including the development of novel drug delivery systems, functional polymers, and advanced materials.

Reaction Principle

The Williamson ether synthesis is a nucleophilic substitution reaction where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[2][3] In this case, the alkoxide or phenoxide displaces the bromide from this compound to form an ether. The reaction proceeds via an SN2 mechanism, which involves a backside attack on the electrophilic carbon atom bearing the leaving group.[2][3]

General Reaction Scheme:

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Williamson ether synthesis using this compound with various types of alcohols. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

| Alcohol Type | Example Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary | 1-Butanol (B46404) | NaH | THF | 60-70 | 4-8 | 85-95 |

| Secondary | 2-Pentanol | NaH | DMF | 70-80 | 6-12 | 60-75 |

| Tertiary | tert-Butanol | KH | DMSO | 80-90 | 12-24 | <10 (Elimination predominates) |

| Phenolic | Phenol (B47542) | K₂CO₃ | Acetonitrile (B52724) | 80 (reflux) | 4-6 | 90-98 |

| Phenolic | 4-Methoxyphenol | Cs₂CO₃ | DMF | 70 | 3-5 | 92-99 |

Experimental Protocols

Materials and Equipment:

-

This compound

-

Anhydrous alcohol (e.g., 1-butanol, 2-pentanol, phenol)

-

Anhydrous solvent (THF, DMF, Acetonitrile)

-

Base (Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

-

Reagents for workup (e.g., saturated aqueous NH₄Cl, diethyl ether, brine, anhydrous MgSO₄)

-

Silica (B1680970) gel for column chromatography

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (safety goggles, lab coat, gloves).

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Anhydrous solvents are flammable.

Protocol 1: Synthesis of Heptyl 8-(butoxy)octanoate (from a Primary Alcohol)

This protocol describes the reaction of this compound with 1-butanol.

1. Reaction Setup: a. To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents). b. Add anhydrous tetrahydrofuran (B95107) (THF, 40 mL) to the flask. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add a solution of 1-butanol (1.0 equivalent) in anhydrous THF (10 mL) to the NaH suspension. e. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

2. Reaction: a. Add this compound (1.0 equivalent) to the reaction mixture. b. Heat the reaction mixture to 65 °C and maintain for 4-8 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Workup: a. Cool the reaction mixture to 0 °C. b. Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). d. Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification: a. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes as the eluent. b. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Heptyl 8-(butoxy)octanoate as a colorless oil.

Protocol 2: Synthesis of Heptyl 8-phenoxyoctanoate (from a Phenolic Alcohol)

This protocol describes the reaction of this compound with phenol.

1. Reaction Setup: a. To a 100 mL round-bottom flask, add phenol (1.0 equivalent), potassium carbonate (K₂CO₃, 1.5 equivalents), and acetonitrile (50 mL). b. Stir the mixture at room temperature for 15 minutes.

2. Reaction: a. Add this compound (1.0 equivalent) to the reaction mixture. b. Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. c. Monitor the reaction progress by TLC.

3. Workup: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and wash with acetonitrile. c. Concentrate the filtrate under reduced pressure. d. Dissolve the residue in diethyl ether (100 mL) and wash with 1 M NaOH (2 x 30 mL), water (2 x 50 mL), and brine (1 x 50 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

4. Purification: a. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. b. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Heptyl 8-phenoxyoctanoate.

Mandatory Visualizations

Caption: Reaction mechanism of the Williamson ether synthesis.

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for Heptyl 8-bromooctanoate as a Chain Extender in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry. As of the current date, the specific use of heptyl 8-bromooctanoate as a chain extender has not been extensively reported in peer-reviewed literature. Therefore, the information provided outlines a theoretical framework and potential applications, drawing analogies from similar bifunctional molecules used in polymerization. The experimental parameters provided are starting points and may require optimization.

Introduction

This compound is a bifunctional molecule containing a terminal bromine atom and a heptyl ester. This unique structure allows it to act as a versatile building block in polymer synthesis, primarily as a functional initiator that leads to end-functionalized polymers. These functionalized polymers can then be used in subsequent reactions to create more complex architectures, such as block copolymers, effectively "extending" the polymer chain. This approach is particularly valuable in the development of advanced materials for drug delivery, diagnostics, and other biomedical applications where precise control over polymer architecture and functionality is crucial.

The two primary proposed applications for this compound are:

-

As an initiator for Atom Transfer Radical Polymerization (ATRP) to synthesize polymers with a terminal bromine atom, which can then be used as macroinitiators for further polymerization (a form of chain extension).

-